顺式-12-十八碳烯酸甲酯

描述

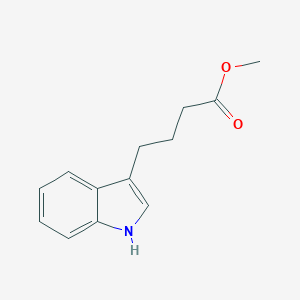

顺式-12-十八碳烯酸甲酯: 是一种单不饱和脂肪酸甲酯。它是十八碳烯酸的衍生物,特别是顺式-12异构体。由于其独特的化学性质,该化合物通常用于各种科学和工业应用。

科学研究应用

顺式-12-十八碳烯酸甲酯在科学研究中具有广泛的应用:

化学: 它被用作气相色谱法中脂肪酸甲酯分析的标准物质。它也用于合成各种有机化合物[][4]。

生物学: 该化合物用于与脂类代谢和脂肪酸在生物系统中的作用相关的研究[][4]。

医药: 研究探索了它在调节脂质谱和对心血管健康的影响方面的潜在作用[][4]。

工业: 它用于生物柴油的生产和作为润滑油添加剂[][4]。

作用机制

顺式-12-十八碳烯酸甲酯的作用机制涉及它与脂类代谢途径的相互作用。它可以被整合到细胞膜中,影响膜的流动性和功能。 该化合物还可以代谢生成调节各种生理过程的信号分子 .

生化分析

Biochemical Properties

cis-12-Octadecenoic acid methyl ester plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is lipase , which catalyzes the hydrolysis of ester bonds in lipids, releasing free fatty acids and glycerol. This interaction is essential for the mobilization of stored fats in adipose tissue. Additionally, cis-12-Octadecenoic acid methyl ester can be involved in the formation of lipid droplets within cells, interacting with proteins such as perilipin that coat these droplets and regulate lipid storage and release .

Cellular Effects

cis-12-Octadecenoic acid methyl ester influences various types of cells and cellular processes. In adipocytes, it promotes the storage of lipids by enhancing the formation of lipid droplets. In hepatocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and oxidation. Furthermore, cis-12-Octadecenoic acid methyl ester can impact cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating energy balance and metabolic homeostasis .

Molecular Mechanism

The molecular mechanism of action of cis-12-Octadecenoic acid methyl ester involves its binding interactions with specific biomolecules. It can act as a ligand for peroxisome proliferator-activated receptors (PPARs) , which are nuclear receptors that regulate gene expression related to lipid metabolism. By activating PPARs, cis-12-Octadecenoic acid methyl ester can enhance the transcription of genes involved in fatty acid oxidation and energy expenditure. Additionally, it may inhibit the activity of certain enzymes, such as acetyl-CoA carboxylase (ACC) , thereby reducing fatty acid synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cis-12-Octadecenoic acid methyl ester can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation and degradation. Long-term studies have shown that cis-12-Octadecenoic acid methyl ester can have sustained effects on cellular function, including the maintenance of lipid homeostasis and energy balance .

Dosage Effects in Animal Models

The effects of cis-12-Octadecenoic acid methyl ester vary with different dosages in animal models. At low doses, it can promote lipid metabolism and energy expenditure without causing adverse effects. At high doses, it may lead to toxicity and adverse effects, such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

cis-12-Octadecenoic acid methyl ester is involved in several metabolic pathways. It can be hydrolyzed by lipases to release free fatty acids, which are then subjected to β-oxidation in the mitochondria to produce energy. Additionally, it can be re-esterified to form triglycerides, which are stored in lipid droplets. The compound also interacts with cofactors such as coenzyme A (CoA) , which is essential for the activation and subsequent metabolism of fatty acids .

Transport and Distribution

Within cells and tissues, cis-12-Octadecenoic acid methyl ester is transported and distributed through various mechanisms. It can be transported by lipid transport proteins, such as fatty acid-binding proteins (FABPs) , which facilitate its movement within the cytoplasm. Additionally, it can be incorporated into lipoproteins, such as very-low-density lipoproteins (VLDLs) , for transport through the bloodstream to different tissues .

Subcellular Localization

The subcellular localization of cis-12-Octadecenoic acid methyl ester is primarily within lipid droplets and the endoplasmic reticulum. It can be targeted to these compartments through specific targeting signals and post-translational modifications. Within lipid droplets, it plays a role in lipid storage and mobilization, while in the endoplasmic reticulum, it is involved in lipid synthesis and processing .

准备方法

合成路线和反应条件: 顺式-12-十八碳烯酸甲酯的制备通常涉及十八碳烯酸与甲醇的酯化反应。该反应由酸催化剂催化,例如硫酸或盐酸。 该反应在回流条件下进行,以确保酸完全转化为其甲酯 .

工业生产方法: 在工业环境中,顺式-12-十八碳烯酸甲酯的生产通常通过天然油中甘油三酯的酯交换反应来实现。该过程涉及在碱催化剂(如甲醇钠或氢氧化钾)存在下,使甘油三酯与甲醇反应。 该反应通常在高温高压下进行,以提高产率和过程效率 .

化学反应分析

反应类型:

氧化: 顺式-12-十八碳烯酸甲酯可以发生氧化反应,特别是在双键处。常见的氧化剂包括高锰酸钾和臭氧。

常用试剂和条件:

氧化: 高锰酸钾,臭氧,过氧化氢。

还原: 氢气,钯碳。

取代: 盐酸,氢氧化钠。

主要产物:

氧化: 环氧化物,二醇。

还原: 饱和甲酯。

取代: 游离十八碳烯酸,甲醇。

相似化合物的比较

类似化合物:

油酸甲酯: 另一种单不饱和脂肪酸甲酯,但双键位于第9位。

亚油酸甲酯: 一种多不饱和脂肪酸甲酯,在第9位和第12位有两个双键。

硬脂酸甲酯: 一种饱和脂肪酸甲酯,没有双键。

独特性: 顺式-12-十八碳烯酸甲酯的独特之处在于它的双键位于第12个碳原子处。 这种结构特征赋予了独特的化学和物理性质,使其适用于其他类似化合物可能无法满足的特定应用 .

属性

IUPAC Name |

methyl (Z)-octadec-12-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8H,3-6,9-18H2,1-2H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWAESDDOGRMOK-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70514104 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-86-0 | |

| Record name | Methyl (12Z)-octadec-12-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70514104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。